molecular formula C25H24Cl3N5 B12221485 3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12221485
M. Wt: 500.8 g/mol
InChI Key: DFRVCSFKLKPSJW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorophenyl and dichlorobenzyl groups attached to a piperazine ring, which is further connected to a pyrazolo[1,5-a]pyrimidine core. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, piperazine derivatives, and various solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .

Properties

Molecular Formula

C25H24Cl3N5

Molecular Weight

500.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H24Cl3N5/c1-16-13-23(32-11-9-31(10-12-32)15-18-3-8-21(27)22(28)14-18)33-25(29-16)24(17(2)30-33)19-4-6-20(26)7-5-19/h3-8,13-14H,9-12,15H2,1-2H3

InChI Key

DFRVCSFKLKPSJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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